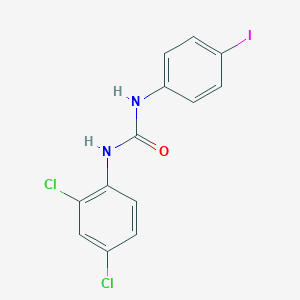![molecular formula C22H35N3O2 B5992519 [2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone](/img/structure/B5992519.png)
[2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone is a complex organic compound that features both morpholine and piperazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and piperazine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
[2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry
In chemistry, [2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific molecular targets, such as enzymes and receptors, which play crucial roles in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of [2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
- [2-(4-methylbenzyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
- [2-(4-methylphenyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
- [2-(4-methylcyclohexyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
Uniqueness
What sets [2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable scaffold for the development of new molecules with tailored properties .
特性
IUPAC Name |
[2-(4-methylpentyl)morpholin-4-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18(2)5-4-6-21-17-25(15-16-27-21)22(26)19-7-9-20(10-8-19)24-13-11-23(3)12-14-24/h7-10,18,21H,4-6,11-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKRIVCIWDDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate](/img/structure/B5992441.png)
![3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5992461.png)
![6-methyl-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5992466.png)
![3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5992471.png)
![5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5992472.png)
![ethyl 4-(2,4-dimethylphenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5992477.png)
![({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE](/img/structure/B5992480.png)
![2-{4-AMINO-6-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL](/img/structure/B5992484.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5992490.png)

![1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B5992500.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-biphenylcarbohydrazide](/img/structure/B5992503.png)

![N'-[(Z)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5992540.png)
